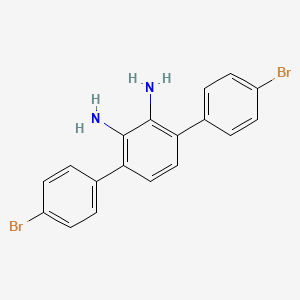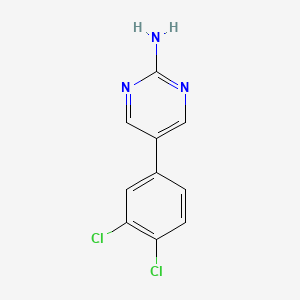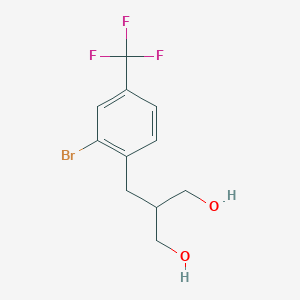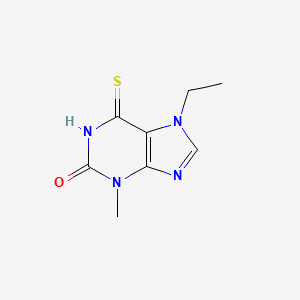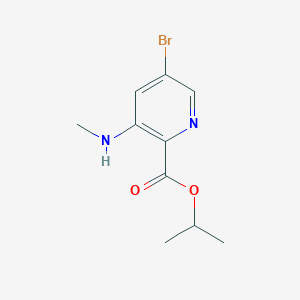![molecular formula C54H39N B13101207 4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline CAS No. 198639-41-7](/img/structure/B13101207.png)
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline is an organic compound characterized by its complex aromatic structure. This compound is notable for its applications in various fields, including materials science and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two aromatic compounds. The process involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, solvent, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline has several scientific research applications:
Organic Electronics: This compound is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Corrosion Inhibition: Derivatives of this compound have been studied for their potential as corrosion inhibitors on mild steel in acidic solutions.
Electroluminescence: It is used in the design and synthesis of electroluminescent materials for organic electroluminescent devices.
Wirkmechanismus
The mechanism of action of 4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline involves its interaction with molecular targets in organic electronic devices. It functions as a hole transport material, facilitating the movement of positive charges (holes) through the device. This enhances the efficiency and performance of devices such as OLEDs and OFETs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylphenol:
N4,N4,N4′,N4′-Tetra(1,1′-biphenyl)-4-yl-(1,1′-biphenyl)-4,4′-diamine: This compound is used as a hole transport material in OLEDs and OFETs.
Uniqueness
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline is unique due to its specific structure, which provides excellent hole transport properties. This makes it highly effective in enhancing the performance of organic electronic devices.
Eigenschaften
CAS-Nummer |
198639-41-7 |
|---|---|
Molekularformel |
C54H39N |
Molekulargewicht |
701.9 g/mol |
IUPAC-Name |
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C54H39N/c1-4-16-40(17-5-1)49-22-10-13-25-52(49)43-28-34-46(35-29-43)55(47-36-30-44(31-37-47)53-26-14-11-23-50(53)41-18-6-2-7-19-41)48-38-32-45(33-39-48)54-27-15-12-24-51(54)42-20-8-3-9-21-42/h1-39H |
InChI-Schlüssel |
FCSYGWPGJCGOAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



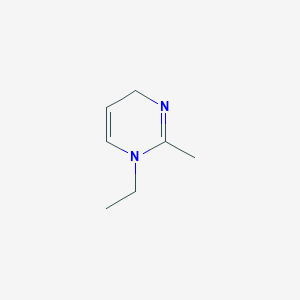
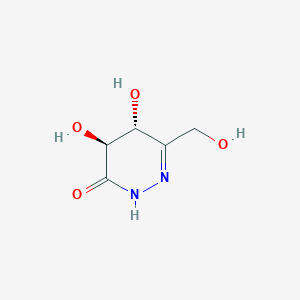

![5H-Pyrano[2,3-d]pyrimidin-7(6H)-one](/img/structure/B13101159.png)
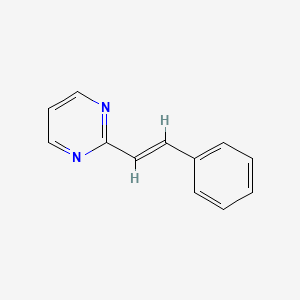
![4-Amino-6,7,7-trimethyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2(5H)-thione](/img/structure/B13101165.png)
![7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13101180.png)
